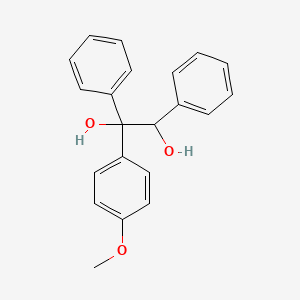
1-(4-Methoxyphenyl)-1,2-diphenylethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-1,2-diphenylethane-1,2-diol is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, along with two phenyl groups and two hydroxyl groups on an ethane backbone
Métodos De Preparación
The synthesis of 1-(4-Methoxyphenyl)-1,2-diphenylethane-1,2-diol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with benzylmagnesium chloride, followed by the addition of benzaldehyde and subsequent reduction of the resulting intermediate . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
1-(4-Methoxyphenyl)-1,2-diphenylethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The methoxy group and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives. Halogenation and nitration are examples of such reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with potassium permanganate may yield quinones, while reduction with sodium borohydride results in alcohols.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-1,2-diphenylethane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s structural features make it a candidate for studying interactions with biological molecules, such as enzymes and receptors.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and antioxidant properties, is ongoing.
Mecanismo De Acción
The mechanism by which 1-(4-Methoxyphenyl)-1,2-diphenylethane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the methoxy group may participate in hydrophobic interactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)-1,2-diphenylethane-1,2-diol can be compared with similar compounds such as:
4-Methoxyamphetamine: This compound also contains a methoxy group attached to a phenyl ring but differs in its overall structure and pharmacological effects.
1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide: Another compound with a methoxyphenyl group, used in different research contexts.
Propiedades
Número CAS |
5164-81-8 |
|---|---|
Fórmula molecular |
C21H20O3 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-1,2-diphenylethane-1,2-diol |
InChI |
InChI=1S/C21H20O3/c1-24-19-14-12-18(13-15-19)21(23,17-10-6-3-7-11-17)20(22)16-8-4-2-5-9-16/h2-15,20,22-23H,1H3 |
Clave InChI |
NGUAZYIANFFYIS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C3=CC=CC=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopenta[c]pyrazole](/img/structure/B14746371.png)
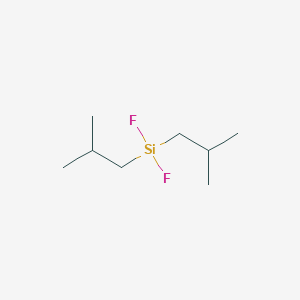
![4-[2-[4-Hydroxy-3-(hydroxymethyl)phenyl]propan-2-yl]-2-(hydroxymethyl)phenol](/img/structure/B14746377.png)
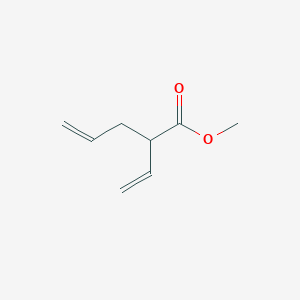
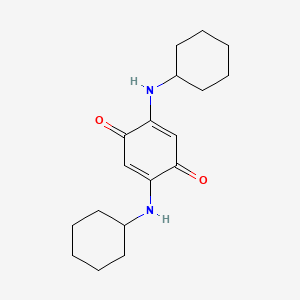


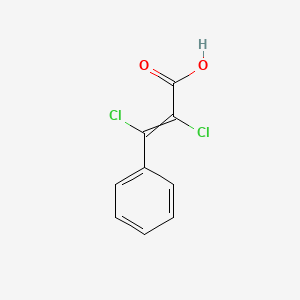
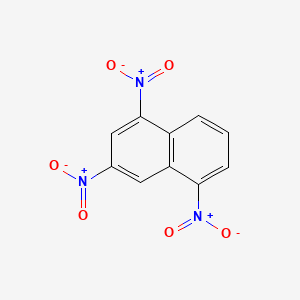

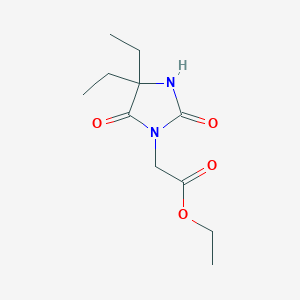


![1-[(2R,4R,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746458.png)
